(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol

Catalog No.
S12367748
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol

Product Name

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol

IUPAC Name

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m0/s1

InChI Key

PVRGMTGDVJIXGL-KWQFWETISA-N

Canonical SMILES

CC1C=CC2=CC=CC=C2C1O

Isomeric SMILES

C[C@H]1C=CC2=CC=CC=C2[C@H]1O

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol is an organic compound characterized by its unique stereochemistry and structural features. It belongs to the class of naphthalenes, specifically a dihydro derivative with a hydroxyl group at the 1-position and a methyl group at the 2-position. The compound exhibits chirality due to the presence of two stereogenic centers, which significantly influences its chemical behavior and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, specifically 2-methyl-1-tetralone. Common reagents for this reaction include pyridinium chlorochromate and Jones reagent.
  • Reduction: Further reduction can yield dihydronaphthalene derivatives. Catalytic hydrogenation using palladium on carbon is a typical method employed for this purpose.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Tosyl chloride in the presence of a base can convert the hydroxyl into a tosylate, facilitating further substitutions.

Research indicates that (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol exhibits potential biological activities. It has been studied for its role as a ligand in biochemical assays and its interactions with various biological macromolecules. The compound's chiral nature allows it to selectively interact with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may possess antioxidant properties and could be explored for therapeutic applications in drug development .

The synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods:

  • Asymmetric Reduction: One common approach involves the asymmetric reduction of 2-methyl-1-tetralone using chiral catalysts. This method ensures high enantioselectivity.
  • Biocatalytic Processes: In industrial settings, enzymatic processes are favored due to their efficiency and selectivity. Specific reductases can be employed to convert ketone precursors into the desired alcohol with high purity .

(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities and interactions with molecular targets.
  • Medicine: Ongoing research aims to explore its therapeutic applications, particularly in developing chiral drugs.
  • Industry: Due to its aromatic properties, it is utilized in synthesizing fragrances and flavors .

The mechanism of action for (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, its chirality enables selective interactions with enzymes and receptors, modulating their activity and potentially leading to various biological effects .

Several compounds share structural similarities with (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
(1R,2R)-2-Methyl-1,2-dihydronaphthalen-1-olStructureEnantiomer with different stereochemistry; may exhibit different biological activities
2-Methyl-1-tetraloneStructureKetone precursor used in synthesis; lacks hydroxyl group
2-Methyl-1,2,3,4-tetrahydronaphthaleneStructureFully saturated derivative; different chemical reactivity

Uniqueness: The uniqueness of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol lies in its specific stereochemistry and the presence of a hydroxyl group at the 1-position. These features impart distinct physical and chemical properties that influence its interactions in biological systems and its utility as a chiral building block in organic synthesis .

Electrochemical Oxidative Annulation Strategies

Electrochemical oxidative annulation has emerged as a powerful tool for constructing 1,2-dihydronaphthalene frameworks. A notable method involves the [4+2] annulation of two distinct styrenes under electrochemical conditions, avoiding metal catalysts and external oxidants. This approach leverages the anodic oxidation of styrenes to generate radical intermediates, which undergo regioselective cyclization to form polysubstituted 1,2-dihydronaphthalenes.

The reaction typically employs a divided cell with a carbon anode and nickel cathode, using (4-bromophenyl)triphenylamine as a redox mediator in acetonitrile/water. Key advantages include high diastereoselectivity (>20:1 dr) and compatibility with diverse styrene derivatives. For example, α-methylstyrene reacts with trans-anethole to yield 1,2-dihydronaphthalenes with 83% yield and 96% regioselectivity. The mechanism proceeds via single-electron oxidation of the styrene to a radical cation, followed by intermolecular coupling and rearomatization (Figure 1).

Table 1: Selected Examples of Electrochemical [4+2] Annulation

Styrene 1Styrene 2Yield (%)Regioselectivity
α-Methylstyrenetrans-Anethole8396%
4-Chlorostyrenetrans-Anethole7892%
4-Methoxystyrenetrans-Anethole8194%

This method’s scalability is demonstrated in gram-scale syntheses, and products can be further functionalized via hydrogenation or oxidation. Compared to traditional routes requiring stoichiometric oxidants, electrochemical annulation offers superior atom economy and milder conditions.

Enantioselective Catalytic Approaches

Enantioselective synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol relies on chiral dirhodium catalysts, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄, which govern both stereoselectivity and reaction pathway. These catalysts mediate reactions between vinyldiazoacetates and dihydronaphthalenes, favoring either cyclopropanation or C–H functionalization depending on ligand architecture.

For instance, Rh₂(S-DOSP)₄ promotes the C–H activation/Cope rearrangement of 1-methyl-1,2-dihydronaphthalene with methyl 2-diazopent-3-enoate, yielding the desired product in 91% enantiomeric excess (ee) at 0°C. In contrast, Rh₂(S-PTAD)₄ shifts selectivity toward cyclopropanation, achieving 96% ee for the cyclopropane derivative. The electronic nature of the vinyldiazoacetate also influences outcomes: silyloxy-substituted variants enhance selectivity for C–H functionalization by stabilizing transition states through steric effects.

Table 2: Catalyst-Dependent Selectivity in Enantioselective Synthesis

CatalystReaction Pathwayee (%)Selectivity (C–H : Cyclopropane)
Rh₂(S-DOSP)₄C–H activation/Cope911.5:1
Rh₂(S-PTAD)₄Cyclopropanation961:1.2
Rh₂(S-DOSP)₄C–H activation (2b)882:1

Substituent effects on the dihydronaphthalene substrate further modulate reactivity. Electron-donating groups at the C1 position enhance C–H functionalization rates, while steric bulk at C6 favors cyclopropanation. These insights enable rational design of substrates for target enantiomers.

Transition Metal-Free Polymerization Techniques

Transition metal-free synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol remains challenging, as most routes rely on palladium or rhodium catalysts for key steps. However, preliminary work demonstrates the feasibility of metal-free intermediates. For example, 2-methylene-1-tetralone—a precursor to the target compound—can be synthesized via acid-catalyzed condensation of 1-tetralone with formaldehyde using acetic acid and di-n-butylamine. This step avoids metals entirely, achieving 60.2% conversion and 82.1% selectivity.

Subsequent isomerization to 2-methyl-1-naphthol, however, typically requires palladium on carbon (Pd/C) under hydrogen or nitrogen atmospheres. Metal-free alternatives, such as thermal rearrangement, suffer from low yields (<35%) and dimerization byproducts. Current research focuses on replacing Pd/C with organocatalysts, though no efficient systems have been reported.

Table 3: Metal-Free vs. Palladium-Mediated Isomerization

ConditionCatalystConversion (%)Selectivity (%)
Acetic acid/amineNone60.282.1
Thermal (110°C)None32.573.3
HydrogenationPd/C98.5100

While fully transition metal-free synthesis remains elusive, hybrid approaches combining metal-free precursor synthesis with catalytic final steps represent a pragmatic compromise.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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